molecular formula C13H24N2O4 B13587058 3-(4-((Tert-butoxycarbonyl)amino)piperidin-1-YL)propanoic acid

3-(4-((Tert-butoxycarbonyl)amino)piperidin-1-YL)propanoic acid

Cat. No.: B13587058
M. Wt: 272.34 g/mol
InChI Key: QBIKCECAIKKIDQ-UHFFFAOYSA-N
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Description

3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid typically involves the following steps:

    Protection of Piperidine: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Alkylation: The protected piperidine is then alkylated with 3-bromopropanoic acid under basic conditions to introduce the propanoic acid moiety.

    Deprotection: If necessary, the Boc protecting group can be removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace functional groups with others, allowing for further derivatization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for drug discovery and development, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The molecular targets and pathways involved would vary based on the specific therapeutic context.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxy)carbonyl]amino}methyl}phenyl)propanoic acid

Uniqueness

3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoic acid is unique due to its specific structure, which combines the stability of the Boc protecting group with the reactivity of the piperidine ring. This makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over reactivity and stability is crucial.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]propanoic acid

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-10-4-7-15(8-5-10)9-6-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

QBIKCECAIKKIDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CCC(=O)O

Origin of Product

United States

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